

An In-depth Technical Guide to 3,4-Dibromofuran (CAS: 32460-02-9)

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Compound of Interest

Compound Name: 3,4-Dibromofuran

Cat. No.: B150810

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromofuran, with the Chemical Abstracts Service (CAS) number 32460-02-9, is a halogenated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.^[1] The presence of two bromine atoms on the furan ring provides strategic points for functionalization, enabling its participation in various cross-coupling and cycloaddition reactions.^[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of **3,4-Dibromofuran**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

3,4-Dibromofuran is a colorless to light yellow liquid at room temperature.^{[2][3]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3,4-Dibromofuran**

Property	Value	Reference(s)
CAS Number	32460-02-9	[2]
Molecular Formula	C ₄ H ₂ Br ₂ O	[2]
Molecular Weight	225.87 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	6 °C (lit.)	[2]
Boiling Point	166 °C (lit.)	[2]
Density	2.2 g/mL	[3]
Refractive Index (n _{20/D})	1.5480 to 1.5520	[2][3]
Storage Temperature	2-8°C, Keep in dark place, Sealed in dry	[2]

Spectroscopic Data

While specific, detailed spectra with peak assignments for **3,4-Dibromofuran** are not readily available in the public domain, typical chemical shift ranges for protons and carbons in similar furan systems can be informative. The expected ¹H and ¹³C NMR chemical shifts are summarized in Table 2. It is crucial for researchers to obtain and interpret their own analytical data for confirmation of structure and purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **3,4-Dibromofuran**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
1H NMR		
H-2, H-5	~7.5	s
13C NMR		
C-3, C-4	~110-120	s
C-2, C-5	~140-150	d

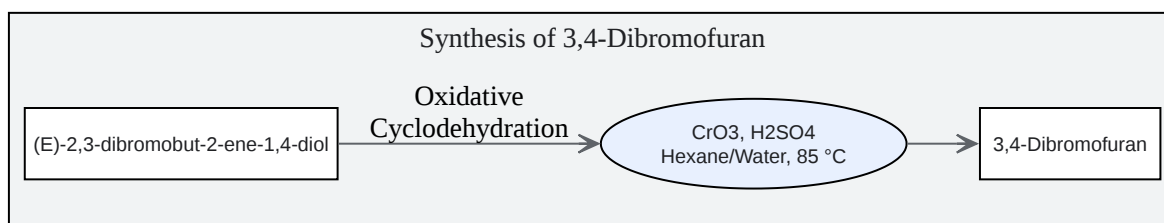
Note: These are predicted values and may vary depending on the solvent and experimental conditions. Researchers should consult spectral databases or perform their own analysis for precise data.

Experimental Protocols

Synthesis of 3,4-Dibromofuran

A common and effective method for the synthesis of **3,4-Dibromofuran** is the oxidative cyclodehydration of (E)-2,3-dibromobut-2-ene-1,4-diol.

Reaction Scheme:



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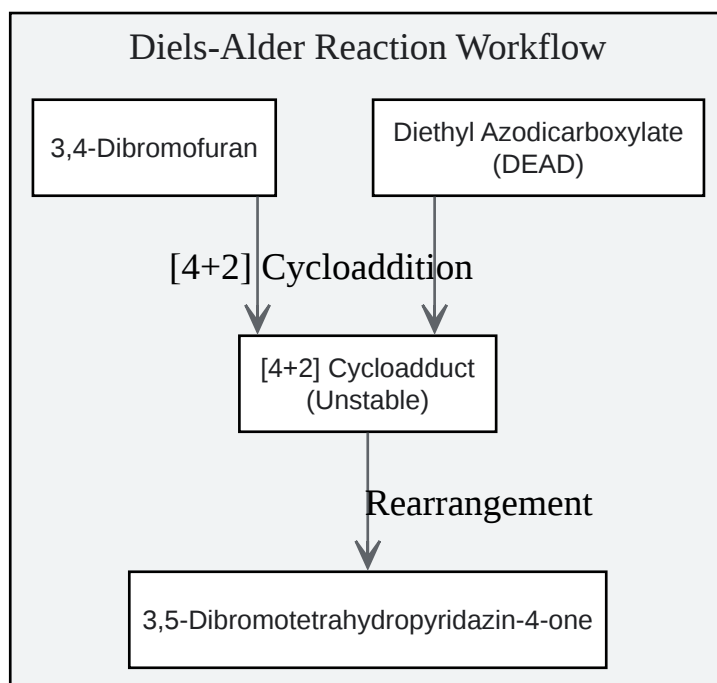
Figure 1: Synthesis of **3,4-Dibromofuran**.

Experimental Protocol (Adapted from Kraus, G. A.; Wang, X. Synth. Commun.1998, 28 (6), 1093-1096):

- **Reaction Setup:** In a round-bottom flask equipped with a distillation head and a receiving flask cooled in an ice bath, a solution of (E)-2,3-dibromobut-2-ene-1,4-diol in a biphasic solvent system of hexane and water is prepared.
- **Reagent Addition:** A solution of chromium trioxide (CrO_3) in sulfuric acid (Jones reagent) is added dropwise to the vigorously stirred biphasic mixture.
- **Reaction Conditions:** The reaction mixture is heated to 85 °C.
- **Product Isolation:** **3,4-Dibromofuran** is continuously removed from the reaction mixture via steam distillation as it is formed. The distillate, a biphasic mixture, is collected in the cooled receiving flask.
- **Purification:** The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield **3,4-Dibromofuran**. A reported yield for this reaction is 83%.

Diels-Alder Reaction of 3,4-Dibromofuran

3,4-Dibromofuran can act as a diene in Diels-Alder reactions. A notable example is its reaction with azo diesters, which proceeds via a [4+2] cycloaddition followed by a rearrangement.



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Figure 2: Diels-Alder reaction of **3,4-Dibromofuran**.

Experimental Protocol (General procedure based on Aitken, K. M.; et al. RSC Adv.2016, 6, 22969-22972):

- **Reaction Setup:** To a solution of **3,4-Dibromofuran** in a suitable solvent (e.g., dichloromethane), an equimolar amount of the azo diester (e.g., diethyl azodicarboxylate) is added at room temperature.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for an extended period (e.g., 7 days), and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the rearranged product, a 3,5-dibromotetrahydropyridazin-4-one derivative.

Applications in Drug Development

3,4-Dibromofuran is a valuable starting material for the synthesis of various biologically active molecules.

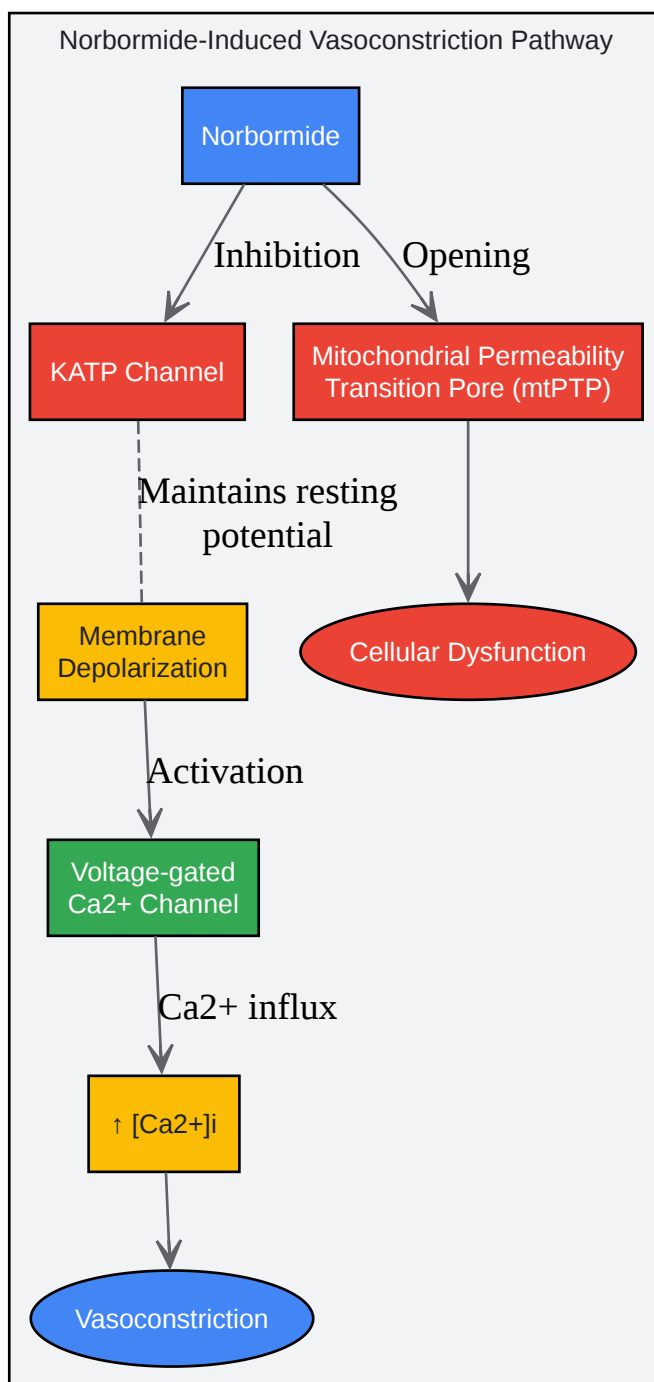
Synthesis of Norbormide Analogs

3,4-Dibromofuran is a reported precursor in the synthesis of norbormide analogs.^[2]

Norbormide is a rodenticide that exhibits high species selectivity for rats. Its mechanism of action involves the induction of potent vasoconstriction in rat peripheral arteries.

Signaling Pathway of Norbormide-Induced Vasoconstriction:

The vasoconstrictor effect of norbormide in rat arterial smooth muscle cells is believed to be mediated by the modulation of several intracellular signaling pathways.



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Figure 3: Norbormide signaling pathway.

This pathway highlights two key actions of norbormide: the inhibition of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and subsequent calcium

influx, and the opening of the mitochondrial permeability transition pore (mtPTP), contributing to cellular dysfunction. Both events ultimately result in potent and sustained vasoconstriction.

Precursor to a Potent Antioxidant

3,4-Dibromofuran is also utilized in the synthetic route towards 5,5",6,6"-tetrahydroxy-3,3"-biindolyl, a potent antioxidant compound that has been identified in beetroot.[2] Antioxidants are of significant interest in drug development due to their potential to mitigate oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Safety and Handling

3,4-Dibromofuran should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3,4-Dibromofuran is a valuable and reactive building block in organic synthesis. Its utility in the preparation of complex molecules with interesting biological activities, such as norbormide analogs and potent antioxidants, underscores its importance for researchers in the fields of medicinal chemistry and drug development. The synthetic protocols and reactivity patterns described in this guide provide a foundation for the further exploration and application of this versatile intermediate in the design and synthesis of novel therapeutic agents.

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